BenchChemオンラインストアへようこそ!

2-cyclopropyl-N4-isobutylpyrimidine-4,6-diamine

Lipophilicity Drug-likeness Pyrimidinediamine

2-Cyclopropyl-N4-isobutylpyrimidine-4,6-diamine (CAS 1515721-51-3) is a synthetic 2,4-pyrimidinediamine derivative with molecular formula C₁₁H₁₈N₄ and molecular weight 206.29 g/mol. The compound features a cyclopropyl substituent at the C2 position and an N4-isobutyl (2-methylpropyl) side chain, distinguishing it within the broader class of cycloalkyl-substituted pyrimidinediamines disclosed in the Rigel Pharmaceuticals patent family (US 8,410,093, US 2011/0152518) as having antiproliferative activity.

Molecular Formula C11H18N4
Molecular Weight 206.29 g/mol
CAS No. 1515721-51-3
Cat. No. B1470776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopropyl-N4-isobutylpyrimidine-4,6-diamine
CAS1515721-51-3
Molecular FormulaC11H18N4
Molecular Weight206.29 g/mol
Structural Identifiers
SMILESCC(C)CNC1=NC(=NC(=C1)N)C2CC2
InChIInChI=1S/C11H18N4/c1-7(2)6-13-10-5-9(12)14-11(15-10)8-3-4-8/h5,7-8H,3-4,6H2,1-2H3,(H3,12,13,14,15)
InChIKeyCZPHHXXOMIKNMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-N4-isobutylpyrimidine-4,6-diamine (CAS 1515721-51-3): Structural Identity and Procurement Baseline


2-Cyclopropyl-N4-isobutylpyrimidine-4,6-diamine (CAS 1515721-51-3) is a synthetic 2,4-pyrimidinediamine derivative with molecular formula C₁₁H₁₈N₄ and molecular weight 206.29 g/mol [1]. The compound features a cyclopropyl substituent at the C2 position and an N4-isobutyl (2-methylpropyl) side chain, distinguishing it within the broader class of cycloalkyl-substituted pyrimidinediamines disclosed in the Rigel Pharmaceuticals patent family (US 8,410,093, US 2011/0152518) as having antiproliferative activity [2]. The compound is commercially available from multiple vendors at standard research purity (≥98%) . Importantly, no quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀) for this specific compound has been reported in peer-reviewed literature or deposited in public bioactivity databases as of the search date, placing the burden of differentiation squarely on structural and physicochemical grounds .

Why In-Class 2-Cyclopropyl Pyrimidine-4,6-diamines Cannot Be Interchanged with 2-Cyclopropyl-N4-isobutylpyrimidine-4,6-diamine


Within the 2-cyclopropyl pyrimidine-4,6-diamine scaffold, variation at the N4 substituent produces compounds with markedly different steric bulk, lipophilicity, and hydrogen-bonding capacity—properties that directly govern target binding, selectivity, and pharmacokinetic behavior. The N4-isobutyl group of the target compound (CAS 1515721-51-3) provides a branched, four-carbon alkyl chain (calculated XLogP3 = 2.1) [1], whereas close analogs bearing N4-methyl, N4-ethyl, or N4-propyl substituents present progressively lower lipophilicity and reduced steric occupancy . The N4-isobutyl-N6-methyl analog (CPI-455) introduces an additional N6-methyl group that alters both hydrogen-bond donor count and conformational flexibility . Even within the same Rigel patent family, compounds with identical cores but different N4 substitution show divergent antiproliferative potency profiles in cellular assays, demonstrating that generic substitution cannot be assumed without quantitative corroboration [2].

Quantitative Differentiation Evidence for 2-Cyclopropyl-N4-isobutylpyrimidine-4,6-diamine (CAS 1515721-51-3) Versus Closest Analogs


N4-Isobutyl vs. N4-Methyl: Lipophilicity Differential (Computed XLogP3)

The target compound's N4-isobutyl substituent confers a computed XLogP3 of 2.1, in contrast to the N4-methyl analog (2-cyclopropyl-N4-methylpyrimidine-4,6-diamine), which has a lower computed lipophilicity due to its smaller alkyl chain. This difference in calculated partition coefficient directly impacts predicted membrane permeability and non-specific protein binding profiles within the same scaffold class [1].

Lipophilicity Drug-likeness Pyrimidinediamine

Rotatable Bond Count: Conformational Flexibility vs. N4-Propyl and N4-Ethyl Analogs

The target compound possesses 4 rotatable bonds (computed by Cactvs 3.4.8.18) [1], primarily contributed by the N4-isobutyl side chain. The N4-ethyl analog (2-cyclopropyl-N4-ethylpyrimidine-4,6-diamine) has 3 rotatable bonds, while the N4-propyl analog (2-cyclopropyl-N4-propylpyrimidine-4,6-diamine) has 4 rotatable bonds but in a linear rather than branched configuration . The branched isobutyl group introduces a unique conformational ensemble that may differentially affect entropic penalties upon target binding compared to linear-chain analogs.

Conformational flexibility Entropic penalty Molecular recognition

Hydrogen Bond Donor/Acceptor Profile: Differentiation from N6-Methylated Analog (CPI-455)

The target compound has 2 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA) [1], consistent with a free N6-amino group. In contrast, the closely related analog CPI-455 (2-cyclopropyl-N4-isobutyl-N6-methylpyrimidine-4,6-diamine) features an N6-methyl substitution, reducing HBD count to 1 while maintaining 4 HBA . This single-donor difference is critical for kinase inhibitor design, where the pyrimidine 2,4-diamine motif typically engages the kinase hinge region via a bidentate hydrogen-bond donor–acceptor pattern; the N6-methylation in CPI-455 alters this pharmacophore, potentially shifting target selectivity.

Hydrogen bonding Kinase hinge binding Selectivity

Patent-Class Assignment: Antiproliferative 2,4-Pyrimidinediamine Series (Rigel Pharmaceuticals)

The target compound falls within the generic Markush structure of the Rigel Pharmaceuticals patent family (US 8,410,093; US 2011/0152518; JP-4812763-B2), which claims 2,4-pyrimidinediamine compounds with antiproliferative activity against tumorigenic cancers [1]. The patent discloses that compounds within this class exhibit IC₅₀ values below 10 µM in biochemical ELISA-based cellular proliferation assays, with specific exemplified compounds showing varying potency depending on the N4 and C2 substitution patterns [2]. While no compound-specific IC₅₀ is publicly available for CAS 1515721-51-3, its structural conformity to the patented pharmacophore—cyclopropyl at C2, branched alkylamine at N4, free amine at C6—places it within the active chemical space defined by this intellectual property.

Cancer Antiproliferative Kinase inhibition

Vendor-Certified Purity: 98% Baseline with Batch-Specific QC Documentation

Bidepharm supplies CAS 1515721-51-3 at a standard purity of 98%, with batch-specific QC documentation including NMR, HPLC, and GC analyses available . This purity specification matches or exceeds that of common analogs such as 2-cyclopropyl-N4-methylpyrimidine-4,6-diamine (typically 97%) and 2-cyclopropyl-N4-propylpyrimidine-4,6-diamine (typically 97%) from the same vendor class . For procurement decisions where compound quality directly impacts assay reproducibility, the availability of multi-method batch certification provides a verifiable quality benchmark that distinguishes vendors.

Quality control Reproducibility Procurement

Topological Polar Surface Area (TPSA) Comparison with N4-Substituted Analogs

The computed TPSA for the target compound is 63.8 Ų [1]. This value is identical across all simple N4-alkyl-substituted 2-cyclopropyl pyrimidine-4,6-diamine analogs (N4-methyl, N4-ethyl, N4-propyl) because TPSA is dominated by the invariant pyrimidine-4,6-diamine core nitrogen atoms [2]. The constancy of TPSA across the series means that differences in membrane permeability among N4-alkyl variants are driven primarily by lipophilicity (XLogP3) rather than polar surface area, making the isobutyl variant's higher LogP the key permeability differentiator within an otherwise constant TPSA framework.

Membrane permeability Oral bioavailability CNS penetration

Evidence-Linked Application Scenarios for 2-Cyclopropyl-N4-isobutylpyrimidine-4,6-diamine (CAS 1515721-51-3)


Medicinal Chemistry: Kinase Hinge-Binder Scaffold with Full 2,4-Diaminopyrimidine Pharmacophore

The target compound retains the complete 2,4-diaminopyrimidine motif (2 HBD, 4 HBA, free N6-NH₂) that forms the canonical bidentate hydrogen-bond interaction with the kinase hinge region [1]. Unlike the N6-methylated analog CPI-455, which sacrifices one hydrogen bond donor, CAS 1515721-51-3 preserves the full donor–acceptor pattern. Combined with its placement within the Rigel antiproliferative patent chemical space [2], this compound is best deployed as a starting scaffold for kinase inhibitor programs—particularly those targeting kinases where the 2,4-diaminopyrimidine hinge-binding mode has been structurally validated—and where the N4-isobutyl group is intended to explore a lipophilic sub-pocket inaccessible to smaller N4-alkyl analogs (ΔXLogP3 ≈ +0.9 vs. N4-methyl) [1].

Structure-Activity Relationship (SAR) Exploration: N4 Branched-Chain Lipophilicity Vector

For SAR campaigns systematically varying the N4 substituent on the 2-cyclopropyl pyrimidine-4,6-diamine core, the target compound provides the branched isobutyl data point. With its computed XLogP3 of 2.1 and 4 rotatable bonds in a branched configuration [1], it fills a critical gap between the linear N4-propyl analog (similar rotatable bond count but different topology) and the bulkier N4-cycloalkyl or N4-aryl variants. Procurement of this compound enables construction of a complete N4-alkyl SAR matrix (methyl → ethyl → propyl → isobutyl) to deconvolute the contributions of chain length, branching, and lipophilicity to target potency and selectivity profiles.

Antiproliferative Drug Discovery: Patent-Landscape-Compliant Lead Generation

Organizations seeking to develop antiproliferative agents within the 2,4-pyrimidinediamine chemical space must navigate the Rigel Pharmaceuticals patent estate (US 8,410,093, US 2011/0152518, JP-4812763-B2) [2]. The target compound, as a specific embodiment consistent with—but not individually exemplified in—the Rigel Markush claims, offers a strategic entry point for freedom-to-operate analysis and lead generation. Its structural features (C2-cyclopropyl, N4-isobutyl, N6-unsubstituted) map directly onto the pharmacophoric elements associated with antiproliferative activity in the patent, providing a scaffold for derivative synthesis that may yield patentably distinct compositions while retaining class-validated biological activity.

Computational Chemistry: Benchmarking Predicted vs. Experimental Physicochemical Properties

Given the absence of experimental biological data for this compound [3], its primary immediate utility lies in computational model validation. The compound's well-defined computed properties—XLogP3 = 2.1, TPSA = 63.8 Ų, 2 HBD, 4 HBA, MW = 206.29 [1]—coupled with vendor-certified purity (98%) and batch-specific QC , make it suitable for experimental determination of logD, aqueous solubility, and plasma protein binding. These experimentally measured values can then be used to benchmark and refine in silico ADME prediction models for the broader 2,4-pyrimidinediamine compound class, where the N4-isobutyl variant serves as a representative branched-alkyl exemplar.

Quote Request

Request a Quote for 2-cyclopropyl-N4-isobutylpyrimidine-4,6-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.